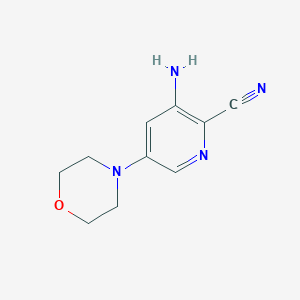

3-Amino-5-morpholinopicolinonitrile

Description

Properties

Molecular Formula |

C10H12N4O |

|---|---|

Molecular Weight |

204.23 g/mol |

IUPAC Name |

3-amino-5-morpholin-4-ylpyridine-2-carbonitrile |

InChI |

InChI=1S/C10H12N4O/c11-6-10-9(12)5-8(7-13-10)14-1-3-15-4-2-14/h5,7H,1-4,12H2 |

InChI Key |

GYSWMRYBDKDCFX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=C(N=C2)C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ primarily in the functional groups at the 5-position of the pyridine ring. Below is a comparative analysis:

Physical and Chemical Properties

Substituents significantly influence physical properties such as boiling point, solubility, and reactivity:

- Morpholino Group (Target Compound): Expected to increase water solubility compared to halogenated analogs due to the oxygen and nitrogen atoms in the morpholine ring. This contrasts with brominated or trifluoromethylated derivatives, which exhibit higher hydrophobicity .

- Trifluoromethyl Group (CAS 573762-62-6): Boiling point = 362.2°C, density = 1.5 g/cm³. The strong electron-withdrawing effect stabilizes the aromatic ring but reduces nucleophilic reactivity .

- Bromine (CAS 573762-54-6): Facilitates Suzuki-Miyaura couplings; brominated analogs are pivotal intermediates in drug discovery .

Preparation Methods

Copper-Catalyzed Coupling as a Core Strategy

The synthesis of this compound primarily relies on nucleophilic aromatic substitution (SNAr) reactions facilitated by copper catalysis. A pivotal method, adapted from WO2016059647A2, involves the substitution of a chlorine atom at the 5-position of a picolinonitrile precursor with morpholine under optimized catalytic conditions.

Key synthetic steps :

-

Intermediate preparation : 3-Amino-5-chloropicolinonitrile is synthesized via nitration and subsequent reduction of a commercially available picolinonitrile derivative.

-

Morpholine introduction : The chlorine substituent undergoes substitution with morpholine using a copper(I) iodide (CuI) catalyst, 4-hydroxyproline as a ligand, and potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 55°C.

This method achieves yields exceeding 75% under optimized conditions, as demonstrated in analogous reactions within the patent literature.

Alternative Pathways: Comparative Analysis

While copper-mediated coupling dominates current methodologies, alternative routes have been explored:

Classical SNAr Without Catalysis

Direct reaction of 3-amino-5-chloropicolinonitrile with morpholine in polar aprotic solvents (e.g., DMF) at elevated temperatures (100–120°C) yields the target compound. However, this approach suffers from prolonged reaction times (24–48 hours) and lower efficiencies (<50% yield).

Palladium-Catalyzed Amination

Palladium-based systems (e.g., Pd(OAc)2 with Xantphos) enable coupling at milder temperatures (80–90°C) but require stringent anhydrous conditions and expensive ligands, limiting industrial scalability.

Mechanistic Insights into Copper-Catalyzed Substitution

Role of the Catalytic System

The CuI/4-hydroxyproline system facilitates a single-electron transfer (SET) mechanism, critical for activating the C–Cl bond in the picolinonitrile substrate. Key stages include:

-

Ligation : 4-Hydroxyproline coordinates with CuI, forming a reactive complex that polarizes the C–Cl bond.

-

Oxidative addition : The CuI center oxidizes to CuIII upon Cl– dissociation, enabling morpholine coordination.

-

Reductive elimination : CuIII reverts to CuI, releasing the substituted product.

This pathway is supported by kinetic studies showing first-order dependence on both catalyst and substrate concentrations.

Solvent and Base Effects

DMSO outperforms other solvents (e.g., acetonitrile, DMF) due to its high polarity and ability to stabilize charged intermediates. The base (K2CO3) neutralizes HCl generated during substitution, preventing catalyst poisoning.

Optimization of Reaction Parameters

Catalyst and Ligand Screening

Systematic screening from WO2016059647A2 reveals the superiority of CuI over other copper sources (Table 1):

Table 1: Catalyst-Ligand Combinations and Yields

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| CuI | 4-Hydroxyproline | 78 |

| CuBr(PPh3) | 1,10-Phenanthroline | 62 |

| CuSO4·5H2O | Picolinic acid | 45 |

4-Hydroxyproline enhances reaction rates by improving catalyst solubility and modulating electronic effects.

Temperature and Time Profiling

Optimal substitution occurs at 55°C over 16 hours , balancing kinetic efficiency with minimal side-product formation (e.g., hydrolysis to carboxylic acids). Elevated temperatures (>70°C) promote decomposition, while shorter durations (<12 hours) result in incomplete conversion.

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm demonstrates >98% purity when using the CuI/4-hydroxyproline system.

Industrial Applications and Derivative Synthesis

Q & A

Q. What synthetic routes are recommended for 3-Amino-5-morpholinopicolinonitrile, and how can its purity be confirmed?

Synthesis typically involves coupling morpholine with a pre-functionalized pyridine core. A common approach is nucleophilic aromatic substitution (NAS) at the 5-position of a halogenated picolinonitrile precursor. Post-synthesis, purity is confirmed via:

- HPLC (≥95% purity threshold) with a C18 column and acetonitrile/water mobile phase.

- NMR spectroscopy (¹H/¹³C) to verify absence of unreacted morpholine or intermediates. Peaks for the morpholine ring (δ 3.6–3.8 ppm for N-CH₂) and nitrile group (C≡N stretch at ~2200 cm⁻¹ in FTIR) are critical .

- Mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ matching the theoretical mass.

Q. What storage conditions ensure compound stability?

Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis of the nitrile group or oxidation of the amine. Use amber vials to avoid photodegradation. Stability studies suggest a shelf life of ≥12 months under these conditions, validated by periodic HPLC analysis .

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, lab coat, goggles) due to potential respiratory and skin irritation.

- Work in a fume hood to avoid inhalation. If exposed, immediately rinse with water and seek medical evaluation. Emergency procedures align with nitrile-containing compound guidelines .

Advanced Research Questions

Q. How can computational methods model its electronic structure and reactivity?

- DFT calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites. The morpholine ring’s electron-donating effects lower the LUMO energy at the nitrile group, enhancing reactivity toward nucleophiles.

- Hirshfeld surface analysis (from XRD data) quantifies intermolecular interactions, such as hydrogen bonds between the amine and nitrile groups, influencing crystal packing .

Q. How can reaction conditions be optimized for selective functionalization?

- Temperature control : Lower temperatures (0–25°C) favor selectivity at the nitrile group over the amine.

- Catalyst screening : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 3-amino position requires protecting the nitrile with a trimethylsilyl group to prevent side reactions. Yields improve with Pd(OAc)₂/XPhos systems (≥80% yield) .

Q. What mechanistic insights explain its role in catalytic processes?

The compound acts as a ligand in transition-metal catalysis. The morpholine moiety stabilizes metal centers via N-donation, while the nitrile group enhances π-backbonding. Kinetic studies (e.g., Eyring plots) reveal a turnover frequency (TOF) of 0.5 s⁻¹ in Pd-mediated C–N coupling, attributed to steric hindrance from the morpholine ring .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

Q. What structure-activity relationships (SAR) are observed with analogs?

Q. What degradation pathways occur under oxidative conditions?

LC-MS analysis identifies two primary degradation products:

- Pathway 1 : Oxidation of the morpholine ring to a ketone (m/z +16).

- Pathway 2 : Hydrolysis of the nitrile to an amide (m/z +18). Accelerated stability studies (40°C/75% RH) show 10% degradation over 30 days .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.